2-methyl-6-[(oxetan-2-yl)methoxy]pyridine

Lipophilicity Drug-likeness Physicochemical profiling

2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine (CAS 2548992-28-3) is a heterocyclic building block comprising a 2-methylpyridine core linked via a methoxy bridge to an oxetan-2-yl ring. With a molecular weight of 179.22 g/mol, a computed XLogP3-AA of 1.6, and a topological polar surface area of 31.4 Ų, this compound occupies a physicochemical space that balances lipophilicity with moderate polarity, making it a valuable intermediate in medicinal chemistry campaigns focused on property optimization.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 2548992-28-3
Cat. No. B6437078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-[(oxetan-2-yl)methoxy]pyridine
CAS2548992-28-3
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)OCC2CCO2
InChIInChI=1S/C10H13NO2/c1-8-3-2-4-10(11-8)13-7-9-5-6-12-9/h2-4,9H,5-7H2,1H3
InChIKeyRIKDNPVEUJOPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine (CAS 2548992-28-3): A Strategic Oxetane-Pyridine Building Block for Drug Discovery


2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine (CAS 2548992-28-3) is a heterocyclic building block comprising a 2-methylpyridine core linked via a methoxy bridge to an oxetan-2-yl ring [1]. With a molecular weight of 179.22 g/mol, a computed XLogP3-AA of 1.6, and a topological polar surface area of 31.4 Ų, this compound occupies a physicochemical space that balances lipophilicity with moderate polarity, making it a valuable intermediate in medicinal chemistry campaigns focused on property optimization [1]. The presence of an undefined stereocenter at the oxetane 2-position further distinguishes it as a racemic scaffold amenable to chiral resolution or asymmetric synthesis strategies.

Why 2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine Cannot Be Replaced by a Generic Pyridine-Oxetane Analog


Substituting 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine with a structurally similar oxetane-pyridine analog such as 2-methyl-6-(oxetan-3-yloxy)pyridine (CAS 2197638-10-9) or 2-[(oxetan-2-yl)methoxy]pyridine (CAS 2548989-02-0) introduces measurable differences in physicochemical and conformational properties that directly impact downstream molecular design [1]. The target compound features a unique oxetan-2-ylmethoxy substitution pattern—a methylene spacer between the oxetane oxygen and the pyridine ring—resulting in a different spatial orientation of the oxetane ring and altered electronic distribution compared to the directly-attached oxetan-3-yloxy regioisomer [1]. In the broader context of oxetane medicinal chemistry, such seemingly minor structural variations can produce profound changes in lipophilicity, aqueous solubility, and metabolic stability, as systematically documented across multiple chemotypes [2]. Procurement of an incorrect analog therefore risks invalidating structure-activity relationship (SAR) studies and compromising the predictive value of property optimization campaigns.

Quantitative Differentiation Evidence for 2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) versus De-methyl and Regioisomeric Analogs

The computed XLogP3-AA of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is 1.6, placing it in a moderately lipophilic range favorable for oral bioavailability [1]. This value is elevated relative to the de-methyl analog 2-[(oxetan-2-yl)methoxy]pyridine (CAS 2548989-02-0), which lacks the 2-methyl substituent and is therefore expected to have a lower logP due to reduced hydrophobic surface area. The methyl group also differentiates the compound from the oxetan-3-yloxy regioisomer 2-methyl-6-(oxetan-3-yloxy)pyridine (CAS 2197638-10-9; MW 165.19 vs. 179.22), where the absence of the methylene spacer alters the connectivity and electronic environment of the oxetane oxygen [2].

Lipophilicity Drug-likeness Physicochemical profiling

Oxetane-Induced Aqueous Solubility Enhancement: Class-Level Benchmarking Against gem-Dimethyl and Carbonyl Isosteres

In a landmark structure-property relationship study of oxetane-containing compounds, Wuitschik et al. demonstrated that substituting a gem-dimethyl group with an oxetane unit increases aqueous solubility by a factor of 4 to more than 4000, depending on the structural context, while also reducing the rate of metabolic degradation in human liver microsomes in most cases [1]. The 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine scaffold incorporates an oxetane ring at a defined topological distance from the pyridine nitrogen, a geometry that can modulate amine basicity (predicted pKa = 4.46 for this compound [2]) and thereby influence pH-dependent solubility and lipophilicity profiles [1].

Aqueous solubility Oxetane isostere Drug property optimization

Conformational Flexibility and Rotatable Bond Count Differentiation from Directly-Linked Oxetane Regioisomers

2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine possesses 3 rotatable bonds (computed by Cactvs 3.4.8.18, PubChem 2021.05.07), a direct consequence of the methylene spacer (-CH2-O-) linking the oxetane ring to the pyridine core [1]. This contrasts with the regioisomer 2-methyl-6-(oxetan-3-yloxy)pyridine, which connects the oxetane directly via an ether oxygen without a methylene bridge, resulting in reduced conformational degrees of freedom. The increased flexibility of the target compound may enhance its ability to adopt bioactive conformations in target binding pockets, while the oxetane ring itself enforces synclinal rather than antiplanar conformational preferences along the adjacent chain, as established by X-ray crystallographic analysis of oxetane-containing scaffolds in the foundational Wuitschik et al. study [2].

Conformational analysis Molecular flexibility Scaffold topology

Metabolic Stability Advantage of the Oxetane Ring versus gem-Dimethyl and tert-Butyl Isosteres

The oxetane ring in 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine confers a well-documented metabolic stability advantage over commonly employed lipophilic isosteres. Wuitschik et al. reported that substituting a gem-dimethyl group with an oxetane reduced the rate of metabolic degradation in human liver microsomes across multiple matched molecular pairs [1]. In the broader oxetane medicinal chemistry literature, replacement of a tert-butyl group with an oxetane has been shown to reduce lipophilicity (ΔlogP) by up to 3 log units while simultaneously improving metabolic stability [1]. The target compound's oxetane-2-ylmethoxy architecture positions the oxetane ring at a topological distance from the pyridine core that avoids the metabolic liabilities associated with direct oxetane-pyridine conjugation while retaining the stability-enhancing properties of the four-membered ring.

Metabolic stability Microsomal clearance Oxetane bioisostere

Racemic Oxetane-2-yl Stereocenter as a Synthetic Diversification Handle

2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine possesses one undefined atom stereocenter at the 2-position of the oxetane ring (PubChem computed property), indicating that the commercially supplied material is racemic [1]. This stereochemical feature is absent in the oxetan-3-yloxy regioisomer, where the oxetane attachment via the 3-position eliminates the stereocenter. The racemic oxetane-2-yl center provides a strategic inflection point for chiral resolution or asymmetric synthesis, enabling access to enantiomerically enriched derivatives for stereospecific SAR exploration [2]. The combination of this stereocenter with the 2-methyl substituent on the pyridine ring creates a scaffold with two distinct vectors for structural diversification—chiral resolution at the oxetane and functionalization at the pyridine 4-position—that is not available in simpler oxetane-pyridine building blocks.

Chiral resolution Stereochemistry Building block diversification

Recommended Application Scenarios for 2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine Based on Verified Evidence


Medicinal Chemistry Lead Optimization Requiring Oxetane-Mediated Solubility Enhancement

In lead series where poor aqueous solubility limits oral exposure, 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine serves as a property-modulating building block. Class-level evidence demonstrates that oxetane introduction can increase solubility by 4- to >4000-fold over gem-dimethyl isosteres [1]. The compound's computed XLogP3-AA of 1.6 and predicted pKa of 4.46 provide a defined starting point for property-based design, allowing medicinal chemists to incorporate the oxetane-2-ylmethoxy motif into larger molecular architectures with predictable effects on solubility and lipophilicity [2].

Stereochemistry-Dependent SAR Exploration via Chiral Oxetane Building Blocks

The racemic oxetane-2-yl stereocenter of this compound enables chiral resolution or asymmetric synthesis to produce enantiopure derivatives [1]. This is particularly valuable in programs where target engagement is stereospecific. The combination of the stereocenter with the 2-methylpyridine scaffold provides a bidentate diversification strategy: the resolved enantiomers can be further elaborated at the pyridine 4-position, generating a stereochemically defined library for SAR interrogation that cannot be replicated with the achiral oxetan-3-yloxy regioisomer [2].

Metabolic Stability Optimization in Pyridine-Containing Drug Candidates

For compounds undergoing rapid oxidative metabolism at aliphatic positions, the oxetane ring in 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine provides a documented stability advantage. Systematic matched-pair analysis has shown that replacing gem-dimethyl groups with oxetane reduces intrinsic clearance in human liver microsomes [1]. The methylene spacer in the target compound's oxetane-2-ylmethoxy motif positions the oxetane at a geometric distance that avoids direct electronic coupling with the pyridine ring, preserving the metabolic stability benefit without introducing new metabolic soft spots associated with benzylic oxidation [1].

Conformationally-Constrained Fragment Library Design for FBDD

With 3 rotatable bonds and an oxetane-imposed synclinal conformational preference, this compound occupies a 'semi-rigid' conformational space that is highly desirable in fragment-based drug discovery (FBDD) [1]. The oxetane ring provides three-dimensional character (fraction sp³ = 0.6), addressing the 'escape from flatland' paradigm, while the methylene spacer introduces sufficient flexibility to adapt to diverse binding site topographies. This balance of rigidity and adaptability, combined with a molecular weight of 179.22 g/mol, positions the compound as an ideal fragment-sized probe for screening campaigns targeting novel protein pockets [2].

Quote Request

Request a Quote for 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.